molecular formula C21H22N4O2S B10981137 N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B10981137
M. Wt: 394.5 g/mol
InChI Key: LWHUXANOARBATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a 1,2-dimethylindole moiety and a propanamide linker terminating in a 3,5-dimethylisoxazole group. Its molecular formula is C₂₂H₂₃N₅O₂S, with a molecular weight of 421.52 g/mol.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C21H22N4O2S/c1-12-15(14(3)27-24-12)9-10-19(26)23-21-22-17(11-28-21)20-13(2)25(4)18-8-6-5-7-16(18)20/h5-8,11H,9-10H2,1-4H3,(H,22,23,26)

InChI Key

LWHUXANOARBATH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)CCC4=C(ON=C4C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Dimethyl-1H-indol-3-yl Precursor

The indole core is synthesized via Ugi tetrazole four-component reaction (UT-4CR) using substituted anilines, aldehydes, isocyanides, and trimethylsilyl azide in methanol. Cyclization under acidic conditions (methanesulfonic acid, 70°C) yields 1,2-dimethylindole derivatives .

Example Protocol :

  • React 2,2-dimethoxyacetaldehyde (2 mmol) with 4-methylaniline (2 mmol), tert-butyl isocyanide (2 mmol), and TMSN₃ (2 mmol) in MeOH.

  • Stir for 2 hours, isolate intermediate via filtration.

  • Cyclize in methanesulfonic acid at 70°C for 30 minutes.

  • Neutralize with NaHCO₃ and purify via column chromatography (PE:EA = 2:1) .

Key Data :

  • Yield: 85–92%

  • ¹H NMR (CDCl₃): δ 7.45–7.31 (m, aromatic H), 3.76 (s, N–CH₃), 2.48 (s, C–CH₃) .

Thiazole Ring Formation via Hantzsch Reaction

The 4-(1,2-dimethylindol-3-yl)thiazole-2-amine intermediate is synthesized using α-haloketones and thiourea derivatives .

Procedure :

  • React 5-chloroacetyloxindole (1 mmol) with thiourea (1.2 mmol) in ethanol under reflux for 6 hours .

  • Acidify with acetic acid to pH 6, precipitate product.

  • Recrystallize from ethanol/water (1:1) .

Optimization :

  • Solvent: Ethanol > DMF (yield increases by 15%)

  • Temperature: 80°C (lower temperatures lead to incomplete cyclization) .

Characterization :

  • IR (KBr): 1638 cm⁻¹ (C=N), 1546 cm⁻¹ (C–S) .

  • MS (EI): m/z 285 [M+H]⁺ .

Oxazole Moiety Assembly

The 3,5-dimethyl-1,2-oxazol-4-yl group is constructed via 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives .

Steps :

  • React 3,5-dimethylisoxazole-4-carbonitrile (1 mmol) with hydroxylamine hydrochloride in EtOH/H₂O.

  • Add propiolic acid derivative, stir at 60°C for 4 hours.

  • Isolate oxazole via extraction (DCM) and silica gel chromatography .

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Yield: 78%

  • ¹³C NMR (CDCl₃): δ 160.2 (C=O), 125.4 (oxazole C) .

Propanamide Linkage Formation

The final step involves coupling the thiazole-amine and oxazole-carboxylic acid using carbodiimide chemistry .

Protocol :

  • Activate 3-(3,5-dimethyloxazol-4-yl)propanoic acid (1 mmol) with EDCl (1.2 mmol) and HOBt (1.1 mmol) in DMF.

  • Add 4-(1,2-dimethylindol-3-yl)thiazol-2-amine (1 mmol), stir at 25°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via HPLC (C18 column, MeCN/H₂O gradient).

Critical Parameters :

  • Coupling Agent: EDCl > DCC (higher yield, fewer byproducts)

  • Solvent: DMF > THF (solubility advantages).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, NH), 7.80 (s, thiazole H), 2.41 (s, oxazole CH₃).

  • HRMS (ESI): m/z 394.5 [M+H]⁺ (calculated: 394.4) .

Crystallization and Polymorph Control

To ensure thermodynamic stability, the final compound is recrystallized from acetone/water (3:1). Seed crystals of Form A (monoclinic, P2₁/C) are added to suppress metastable polymorphs .

Crystallization Conditions :

  • Temperature: 0–5°C

  • Purity: ≥95% (HPLC)

  • XRPD Peaks (°2θ): 7.8, 15.3, 22.3 .

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis :

  • Thiazole formation: Continuous flow reactor (residence time: 20 min, 80°C) .

  • Amide coupling: Fed-batch process with in-situ activation.

Cost-Saving Measures :

  • Recycle DMF via distillation (recovery: 85%).

  • Replace EDCl with T3P (yield maintained at 88%).

Analytical and Quality Control

Stability Studies :

  • Accelerated testing (40°C/75% RH): No degradation after 6 months .

  • Photostability: Degrades <2% under ICH Q1B conditions .

Impurity Profile :

  • Major impurity: Des-methyl oxazole (0.3%, RT = 8.2 min, HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Indole and Thiazole Moieties : These structures are known for their roles in various biological activities including anticancer and antimicrobial properties.
  • Oxazole Ring : This component enhances the lipophilicity of the compound, facilitating cellular penetration and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibitors of TS can lead to reduced cell proliferation in cancer cells .
  • Case Studies : A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant growth inhibition in various cancer cell lines including OVCAR-8 and NCI-H460 with percent growth inhibitions ranging from 51.88% to 86.61% .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Research indicates that derivatives containing thiazole and oxazole rings exhibit moderate to severe antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized analogs have shown effectiveness against common pathogens .
  • Dual Action : The ability of these compounds to act as both anticancer and antimicrobial agents is particularly noteworthy. This dual functionality is being explored for therapeutic applications where co-infections are common in cancer patients .

Case Studies and Research Findings

StudyFocusFindings
Du et al., 2013Anticancer ActivityIdentified potent TS inhibitors with IC50 values between 0.47–1.4 µM .
Ahsan et al., 2020Antimicrobial PropertiesReported moderate to severe potency against multiple bacterial strains .
Selvaraj et al., 2020Synthesis and Biological EvaluationDeveloped 15 derivatives with significant anticancer effects; one compound showed 4.5 times improved activity compared to its precursor .

Mechanism of Action

The mechanism of action of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole, thiazole, and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets . These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: indole derivatives , thiazole/oxazole hybrids , and multi-heterocyclic systems . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Potential Therapeutic Area Synthesis Highlights Reference
Target Compound C₂₂H₂₃N₅O₂S Indole-thiazole-oxazole-propanamide hybrid Kinase inhibition (hypothetical) Likely involves indole alkylation, thiazole formation, and amide coupling -
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Not fully specified Triazinoindole-pyrazole-bromophenyl hybrid Anticancer (hypothetical) Condensation of enolates with heterocyclic amines
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Varies (e.g., C₁₀H₁₁N₃O) Indole-oxadiazole-sulfanyl acetamide Antimicrobial Cyclization of hydrazides with CS₂, followed by alkylation

Key Findings:

Structural Complexity :

  • The target compound integrates three heterocycles (indole, thiazole, oxazole), whereas analogs in and typically feature two (e.g., indole-pyrazole or indole-oxadiazole). This multi-heterocyclic architecture may enhance binding specificity but complicate synthesis .
  • Unlike the sulfanyl acetamides in , the target compound lacks sulfur-based linkers but retains the indole core, suggesting divergent pharmacokinetic profiles .

Synthetic Challenges: The triazinoindole derivative () requires bromophenyl substitution and enolate condensation, whereas the target compound’s synthesis would demand precise regioselectivity in thiazole and oxazole ring formation .

Therapeutic Hypotheses :

  • Indole-thiazole hybrids are frequently explored as kinase inhibitors (e.g., JAK2/STAT3), while indole-oxadiazoles exhibit antimicrobial activity. The target compound’s dual thiazole-oxazole system may broaden its mechanistic scope .

Biological Activity

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates structural motifs from both indole and thiazole classes, known for their diverse pharmacological properties. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₃N₃S
Molecular Weight 243.33 g/mol
CAS Number 843622-17-3
Density 1.3 ± 0.1 g/cm³
Boiling Point 466.3 ± 33.0 °C
LogP 2.92

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The indole moiety is known for its role in modulating pathways related to cancer cell proliferation and apoptosis. The thiazole ring contributes to the compound's anticancer properties by inhibiting specific enzymes involved in tumor growth.

Anticancer Properties

Numerous studies have indicated that compounds containing indole and thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against several cancer types, including leukemia and cervical carcinoma .

In vitro Studies

In vitro experiments have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This action is likely mediated through the downregulation of anti-apoptotic proteins such as Bcl-2 and activation of caspases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural features:

  • Indole Moiety : Essential for anticancer activity due to its ability to interact with DNA and modulate gene expression.
  • Thiazole Ring : Enhances binding affinity to target proteins involved in cancer progression.
  • Oxazole Substituent : Contributes additional stability and may enhance bioavailability.

Table: SAR Insights

Structural FeatureRole in Activity
IndoleModulates gene expression; interacts with DNA
ThiazoleInhibits tumor growth-related enzymes
OxazoleIncreases stability and bioavailability

Case Studies

Several case studies highlight the potential of this compound in cancer therapy:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole-indole hybrids on human cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition with IC50 values below 10 µM across multiple cell lines .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism behind the anticancer effects of thiazole derivatives. It was found that these compounds could induce apoptosis via mitochondrial pathways and inhibit key signaling pathways like PI3K/Akt .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

  • Thiazole formation : Cyclocondensation of substituted indole-thioamide intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxazole coupling : Use of coupling agents (e.g., LiH in DMF) for amide bond formation between thiazole and oxazole moieties .
  • Workup : Purification via column chromatography or recrystallization.
    • Key reagents : DMF as solvent, thioglycolic acid for thiazole ring closure, and anhydrous ZnCl₂ as a catalyst for cyclization steps .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on indole, thiazole, and oxazole rings.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the heterocyclic scaffold .
  • Data interpretation : Cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) ensures accuracy.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the thiazole-indole coupling step?

  • Experimental design :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (ZnCl₂ or K₂CO₃) to identify optimal parameters .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry.
    • Challenges : Steric hindrance from dimethyl groups on indole may require prolonged reaction times (6–12 hrs) .

Q. How should contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

  • Refinement protocols :

  • SHELXL : Apply restraints for disordered regions (e.g., oxazole-methyl groups) and validate with R-factor convergence (<5%) .
  • Twinned data : Use the Hooft parameter in SHELXE to correct for pseudo-merohedral twinning .
    • Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for similar heterocycles.

Q. What strategies enhance regioselectivity in the formation of the thiazole-oxazole-indole scaffold?

  • Substituent effects :

  • Electron-donating groups (e.g., methyl on indole) direct electrophilic substitution to the 3-position .
  • Steric control: Bulky substituents on oxazole (3,5-dimethyl) favor coupling at the 4-position .
    • Catalytic modulation : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.